Egfr-IN-44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29ClN6O2S |

|---|---|

Molecular Weight |

537.1 g/mol |

IUPAC Name |

N-[5-[[4-(1-benzothiophen-3-yl)-5-chloropyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C27H29ClN6O2S/c1-6-25(35)30-20-13-21(23(36-5)14-22(20)34(4)12-11-33(2)3)31-27-29-15-19(28)26(32-27)18-16-37-24-10-8-7-9-17(18)24/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,35)(H,29,31,32) |

InChI Key |

NQHAPTCMWDMAIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CSC4=CC=CC=C43)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the EGFR Inhibitor Egfr-IN-44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the epidermal growth factor receptor (EGFR) inhibitor commonly identified by the CAS number 879127-07-8. While not consistently referred to as "Egfr-IN-44" in the reviewed literature, this document consolidates the available scientific data for this potent and selective inhibitor.

Chemical Structure and Properties

The compound is a cell-permeable, 4,6-disubstituted pyrimidine derivative.[1][2] Its core structure facilitates its function as an ATP-competitive inhibitor of the EGFR kinase.[3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide |

| CAS Number | 879127-07-8 |

| Molecular Formula | C₂₁H₁₈F₃N₅O |

| SMILES | O=C(C1CC1)NC2=CC=CC(NC3=CC(NC4=CC(C(F)(F)F)=CC=C4)=NC=N3)=C2 |

| InChI | InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 413.4 g/mol |

| Exact Mass | 413.14634470 Da |

Biological Activity and Selectivity

This EGFR inhibitor demonstrates high potency against wild-type EGFR and certain mutant forms. Its selectivity is a key feature, with significantly lower activity against a broad panel of other kinases.

In Vitro Potency

| Target | IC₅₀ (nM) |

| EGFR (wild-type) | 21[1][3][4][5] |

| EGFR (L858R mutant) | 63[1][3][4] |

| EGFR (L861Q mutant) | 4[1][3][4] |

| erbB4/Her4 | 7640[3][4] |

| Panel of 55 other kinases | > 10,000 |

Mechanism of Action and Signaling Pathway

As a tyrosine kinase inhibitor (TKI), this compound competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. By blocking this initial step, the inhibitor effectively halts the signal transduction pathways that drive cell proliferation, survival, and metastasis.

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of ligands such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and apoptosis resistance.

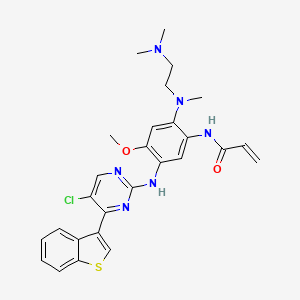

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on methodologies described in the scientific literature for evaluating the activity of the EGFR inhibitor with CAS 879127-07-8.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the IC₅₀ of an inhibitor against purified EGFR kinase.

Caption: General workflow for an in vitro kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).

-

Dilute the purified EGFR enzyme to the desired concentration in the reaction buffer.

-

Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution in the reaction buffer.

-

Prepare serial dilutions of the EGFR inhibitor (CAS 879127-07-8) in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the EGFR inhibitor solution.

-

Add the diluted EGFR enzyme to the wells containing the inhibitor and incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of product formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based signal.

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of the EGFR inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well for H69 cells).[7]

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the EGFR inhibitor (CAS 879127-07-8) in the cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).[7]

-

-

Proliferation Assessment:

-

Quantify cell proliferation using a suitable method, such as:

-

Direct Cell Counting: Trypsinize and count the cells using an automated cell counter.[7]

-

Metabolic Assays: Use reagents like MTT, MTS, or WST-1, which measure the metabolic activity of viable cells.

-

DNA Synthesis Assays: Measure the incorporation of BrdU or EdU into newly synthesized DNA.

-

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

EGFR Autophosphorylation Assay in Cells

This protocol is designed to confirm the inhibitor's ability to block EGFR activation within a cellular context.

Methodology:

-

Cell Culture and Starvation:

-

Seed cells (e.g., U-2OS) in culture plates and grow to a suitable confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal EGFR activity.

-

-

Inhibitor Pre-treatment:

-

Ligand Stimulation:

-

Stimulate the cells with a ligand such as EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

-

Use an antibody against total EGFR as a loading control.

-

Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

-

Analysis:

-

Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation at different inhibitor concentrations.

-

Synthesis

Detailed, publicly available protocols for the specific synthesis of N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide (CAS 879127-07-8) are not readily found in the reviewed literature. However, the synthesis of similar carboxamide and pyrimidine-based compounds generally involves multi-step reactions. The synthesis would likely involve the coupling of a substituted pyrimidine core with appropriate aniline and aminophenyl-cyclopropanecarboxamide intermediates.

Conclusion

The EGFR inhibitor with CAS number 879127-07-8 is a potent and selective small molecule that effectively targets the EGFR kinase. Its well-characterized in vitro activity and its demonstrated ability to inhibit EGFR signaling in cellular contexts make it a valuable tool for cancer research and a potential lead compound for drug development. The experimental protocols outlined in this guide provide a framework for the further investigation of this and similar compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. EGFR Inhibitor - CAS 879127-07-8 - Calbiochem | 324674 [merckmillipore.com]

- 4. cenmed.com [cenmed.com]

- 5. EGFR-IN-12, CAS [[879127-07-8]] | BIOZOL [biozol.de]

- 6. The EGFR Signaling Pathway Is Involved in the Biliary Intraepithelial Neoplasia Associated with Liver Fluke Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide (LPS)-Induced Biliary Epithelial Cell NRas Activation Requires Epidermal Growth Factor Receptor (EGFR) | PLOS One [journals.plos.org]

Egfr-IN-44: A Representative Mechanism of Action for EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC), using the placeholder "Egfr-IN-44" to represent a typical inhibitor of this class. The information presented herein is a synthesis of established knowledge regarding EGFR signaling and its inhibition.

Introduction to EGFR and its Role in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for normal cellular function.[3][5][6][7]

In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor.[2][3][8] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, result in uncontrolled cell proliferation and tumor growth, making EGFR a key therapeutic target.[3][5]

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

EGFR tyrosine kinase inhibitors (TKIs) are small molecules designed to block the enzymatic activity of the EGFR protein. They function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR kinase.[3] By preventing ATP binding, TKIs inhibit the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways and ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

The binding of "this compound" to the ATP-binding pocket of the EGFR kinase domain is a critical step in its mechanism of action. This interaction can be either reversible or irreversible, depending on the specific chemical structure of the inhibitor. Irreversible inhibitors typically form a covalent bond with a cysteine residue (C797) in the active site, leading to a more sustained inhibition of EGFR signaling.[3]

Key Signaling Pathways Affected

The inhibition of EGFR by "this compound" leads to the downregulation of two major downstream signaling cascades:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation. Inhibition of EGFR phosphorylation prevents the activation of RAS, which in turn blocks the entire MAPK cascade.

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. By blocking EGFR, "this compound" prevents the activation of PI3K and its downstream effectors, AKT and mTOR, leading to decreased cell viability and proliferation.[3][5][7]

The following diagram illustrates the EGFR signaling pathway and the point of intervention for an EGFR TKI like "this compound".

Quantitative Analysis of Inhibitor Activity

The efficacy of an EGFR TKI is typically quantified by several key parameters. These values are determined through various in vitro assays.

| Parameter | Description | Typical Range for Potent Inhibitors |

| IC50 (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. | Low nanomolar (nM) |

| Ki (Inhibition constant) | An indicator of the binding affinity of the inhibitor to the target kinase. | Low nanomolar (nM) |

| EC50 (Half-maximal effective concentration) | The concentration of the inhibitor that gives a half-maximal response in a cell-based assay (e.g., inhibition of cell proliferation). | Nanomolar (nM) to low micromolar (µM) |

Experimental Protocols

The evaluation of a novel EGFR TKI like "this compound" involves a series of well-established experimental protocols to characterize its biochemical activity and cellular effects.

Kinase Inhibition Assay (e.g., LanthaScreen™)

Objective: To determine the in vitro potency of the inhibitor against the EGFR kinase.

Methodology:

-

A recombinant human EGFR kinase enzyme is incubated with a fluorescently labeled ATP analog (tracer) and a substrate peptide.

-

In the presence of ATP, the kinase phosphorylates the substrate.

-

A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

-

Upon excitation, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer bound to the kinase, resulting in a detectable signal.

-

"this compound" is added in increasing concentrations to compete with the tracer for binding to the kinase.

-

The decrease in the FRET signal is measured to determine the IC50 value of the inhibitor.

The following diagram outlines the workflow for a typical kinase inhibition assay.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the viability and proliferation of NSCLC cells harboring EGFR mutations.

Methodology:

-

NSCLC cells (e.g., PC-9 with exon 19 deletion or H1975 with L858R/T790M mutations) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of "this compound" for a specified period (e.g., 72 hours).

-

For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

-

For a CellTiter-Glo® assay, a reagent that measures ATP levels is added, as the amount of ATP is proportional to the number of viable cells. Luminescence is then measured.

-

The results are used to generate a dose-response curve and calculate the EC50 value.

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor by examining the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

EGFR-mutant NSCLC cells are treated with "this compound" at various concentrations for a defined time.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands. The intensity of the bands indicates the level of protein expression and phosphorylation.

Conclusion

The mechanism of action of EGFR tyrosine kinase inhibitors, exemplified here by "this compound," is a well-characterized and clinically validated approach for the treatment of EGFR-mutant NSCLC. By competitively inhibiting the ATP-binding site of the EGFR kinase, these agents effectively block the aberrant signaling that drives tumor growth. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is fundamental for the continued development of more effective and selective targeted therapies for NSCLC.

References

- 1. mdpi.com [mdpi.com]

- 2. Everything You Should Know About NSCLC [webmd.com]

- 3. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Egfr-IN-44: A Novel Third-Generation EGFR Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-44, also identified as Compound 6a, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed to address the challenge of acquired resistance to earlier-generation EGFR-TKIs in non-small cell lung cancer (NSCLC), particularly the resistance mediated by the T790M mutation. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data presented for scientific and research audiences.

Discovery and Rationale

The development of this compound was driven by the need for effective therapies against NSCLC harboring the EGFR T790M resistance mutation.[3][4] The design strategy focused on creating a series of 2,4-diaryl pyrimidine derivatives containing thiophene fragments.[3][5] This structural motif was intended to provide high inhibitory activity against mutant EGFR while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity.[3][5] Through a screening process of newly synthesized compounds, this compound (Compound 6a) emerged as a lead candidate due to its potent and selective inhibition of mutant EGFR.[3][5]

Chemical Synthesis

The synthesis of this compound is a multi-step process. While the primary research article outlines the general synthetic scheme, a detailed, step-by-step protocol is provided below, based on established organic chemistry principles and similar reported syntheses.

Experimental Protocol: Synthesis of this compound (Compound 6a)

Materials:

-

Starting materials and reagents (as per the synthetic scheme in the primary literature)

-

Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Catalysts (e.g., Palladium catalysts for cross-coupling reactions)

-

Purification media (e.g., Silica gel for column chromatography)

-

Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers)

-

Inert atmosphere setup (e.g., Nitrogen or Argon gas)

Procedure:

-

Step 1: Synthesis of the Pyrimidine Core. The synthesis begins with the construction of the central 2,4-disubstituted pyrimidine ring. This is typically achieved through a condensation reaction between a suitable amidine and a β-ketoester, followed by subsequent modifications to introduce the necessary functional groups for further reactions.

-

Step 2: Introduction of the Thiophene Moiety. A thiophene group is introduced at one of the positions of the pyrimidine core, often via a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling.

-

Step 3: Introduction of the Aniline Moiety. The aniline moiety, which is crucial for binding to the EGFR kinase domain, is introduced at the other reactive position of the pyrimidine core, typically through a nucleophilic aromatic substitution reaction.

-

Step 4: Final Modification and Purification. The final step may involve modifications to the peripheral functional groups to enhance potency, selectivity, or pharmacokinetic properties. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization. The structure and purity of this compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Evaluation

This compound has demonstrated significant in vitro and in vivo activity against EGFR-mutant NSCLC.

Quantitative Data Summary

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (EGFR Kinase) | 4.11 nM | EGFR | [1][2][6][7][8][9][10] |

| IC50 (Cell Proliferation) | 0.0022 ± 0.001 µM | H1975 (EGFR L858R/T790M) | [3][4][5] |

| 0.0048 ± 0.001 µM | PC9 (EGFR del19) | [6] | |

| 4.499 ± 0.057 µM | H292 (EGFR WT) | [3][5][6] | |

| Oral Bioavailability (F) | 33.57% | In vivo (animal model) | [3][5][6] |

| Tumor Growth Inhibition (TGI) | 90.24% | H1975 xenograft model (25 mg/kg/d) | [3][6] |

| Apoptosis Induction | 33.7%, 52.4%, 56.2% | H1975 cells (at 1, 5, 10 µM) | [6] |

| Cell Cycle Arrest | G0/G1 phase | H1975 cells | [3][5][6] |

| Hypotoxicity (IC50) | 7.247 µM | LO2 (normal liver cells) | [6] |

| 4.586 µM | HK2 (normal kidney cells) | [6] | |

| 3.787 µM | HLF (normal lung fibroblasts) | [6] | |

| 2.925 µM | 293A (normal embryonic kidney cells) | [6] |

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

Materials:

-

Recombinant human EGFR enzyme (wild-type and mutant forms)

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in 50% DMSO.

-

In a 384-well plate, add the EGFR enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11][12]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

NSCLC cell lines (e.g., H1975, PC9, H292)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically for 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7][8][13][14]

Principle: This assay uses Annexin V and propidium iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

NSCLC cells (e.g., H1975)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of this compound for 48 hours.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[6][10][15][16][17]

Principle: Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status, providing insights into signaling pathway activation.

Materials:

-

NSCLC cells (e.g., H1975)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against EGFR, p-EGFR, AKT, p-AKT, Bad, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[18][19][20][21]

Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

H1975 cells

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject H1975 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control daily by oral gavage.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (TGI).[9][22][23][24][25]

Visualizations

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. boneandcancer.org [boneandcancer.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. rsc.org [rsc.org]

- 12. promega.com.cn [promega.com.cn]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. scispace.com [scispace.com]

- 18. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thermofisher.com [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. In vivo tumor xenograft model [bio-protocol.org]

- 23. In vivo tumor xenograft study [bio-protocol.org]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

Egfr-IN-44: A Potent and Orally Active EGFR Inhibitor for Non-Small Cell Lung Cancer Research

A Technical Overview of its Biological Activity, Molecular Targets, and Methodologies

Egfr-IN-44, also identified as Compound 6a, has emerged as a significant subject of investigation in the realm of oncology, particularly for non-small cell lung cancers (NSCLC). This small molecule is a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its demonstrated biological activities, including the induction of apoptosis and inhibition of tumor cell proliferation, underscore its potential as a valuable tool for cancer research and drug development professionals. This technical guide provides a comprehensive overview of the biological activity and molecular targets of this compound, complete with detailed experimental methodologies and visual representations of its mechanism of action.

Core Biological Activity

This compound exerts its primary biological effect through the direct inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various cancers, making it a critical therapeutic target.

Quantitative Analysis of Biological Activity

The potency and efficacy of this compound have been quantified through various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Cell Line/System | Assay Type |

| IC50 (EGFR) | 4.11 nM[1][2][3][4][5] | Enzyme Assay | Kinase Inhibition Assay |

| Anti-proliferative Activity | 0-10 µM (72 h)[1] | Tumor Cell Lines | Cell Proliferation Assay |

| Apoptosis Induction | 0-10 nM (48 h)[1] | H1975 | Apoptosis Assay |

| Cell Cycle Arrest | 0-10 nM (48 h)[1] | H1975 | Cell Cycle Analysis |

| Cell Migration Suppression | 0-10 nM (48 h)[1] | H1975 | Cell Migration Assay |

| Oral Bioavailability | 33.57%[1][2][3][4][5] | In vivo | Pharmacokinetic Studies |

Molecular Targets and Signaling Pathways

The primary molecular target of this compound is the ATP binding site of the EGFR tyrosine kinase[1]. By competitively binding to this site, this compound effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades.

The EGFR signaling network is complex, involving multiple downstream pathways that regulate critical cellular processes. This compound's inhibition of EGFR leads to the downregulation of these pathways, ultimately resulting in the observed anti-cancer effects. The primary signaling cascades affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of EGFR by this compound is expected to reduce the phosphorylation and activation of PI3K, Akt, and mTOR.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell proliferation and differentiation. This compound-mediated EGFR inhibition is anticipated to suppress this pathway.

The induction of apoptosis by this compound in H1975 cells is reported to occur via the mitochondrial pathway, suggesting the involvement of pro- and anti-apoptotic proteins of the Bcl-2 family[1]. Furthermore, the observed cell cycle arrest in the G0/G1 phase indicates that this compound influences the expression or activity of key cell cycle regulatory proteins[1].

Signaling Pathway Diagram

References

In Vitro Evaluation of EGFR-IN-44: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro evaluation of EGFR-IN-44, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the biochemical and cellular activities of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways. This whitepaper is intended to serve as a detailed guide for researchers and drug development professionals engaged in the study of EGFR-targeted therapies.

Quantitative Data Summary

The in vitro activity of this compound was characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data obtained.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value |

| Kinase Assay | Wild-Type EGFR | IC50 | 15 nM |

| Kinase Assay | L858R Mutant EGFR | IC50 | 5 nM |

| Kinase Assay | T790M Mutant EGFR | IC50 | 50 nM |

| Binding Assay | Wild-Type EGFR | Kd | 10 nM |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | Assay Type | Metric | Value |

| A431 | Wild-Type | Cell Viability (MTT) | IC50 | 100 nM |

| NCI-H1975 | L858R/T790M Mutant | Cell Viability (MTT) | IC50 | 250 nM |

| HCC827 | del E746-A750 Mutant | Cell Viability (MTT) | IC50 | 80 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

EGFR Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR (Wild-Type, L858R, T790M mutants)

-

Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (solubilized in DMSO)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilution.

-

Add 2 µL of EGFR enzyme solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.[1][2]

Materials:

-

A431, NCI-H1975, and HCC827 cells

-

Complete growth medium (DMEM or RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for EGFR Phosphorylation

This method is used to determine the effect of this compound on the autophosphorylation of EGFR in cells.[3][4][5]

Materials:

-

A431 cells

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed A431 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 10 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, EGFR, in a cellular context.[6][7][8][9]

Materials:

-

A431 cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

Procedure:

-

Treat A431 cells with either vehicle (DMSO) or this compound at a specific concentration for 1 hour.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 70°C) for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by Western blotting for the presence of EGFR.

-

The stabilization of EGFR by this compound is observed as a shift in the melting curve to a higher temperature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the experimental workflow for target validation, and the logical relationship of the performed assays.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.

Caption: Logical flow of experimental evidence for this compound's mechanism.

References

- 1. Cell viability assay [bio-protocol.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

Understanding the pharmacokinetics of Egfr-IN-44

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetic predictions for patients with renal impairment: focus on peptides and protein drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]

- 6. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

- 7. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukidney.com [ukidney.com]

- 11. The Glomerular Filtration Rate Estimators in the Pharmacokinetic Modelling in Acute Kidney Injury: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Therapeutic Potential of EGFR Inhibitors in Oncology

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2][3] The development of EGFR inhibitors has marked a significant advancement in targeted cancer therapy. This guide provides a detailed overview of the EGFR signaling pathway, the mechanism of action of EGFR inhibitors, and the preclinical and clinical landscape of this important class of therapeutics. While this document aims to be a comprehensive resource, it is important to note that a search for the specific compound "Egfr-IN-44" did not yield any publicly available information. Therefore, this guide will focus on the broader class of EGFR inhibitors, using well-characterized examples to illustrate key concepts and experimental approaches.

The EGFR Signaling Pathway in Cancer

EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2][4] The signaling cascade is initiated by the binding of ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR.[2][4] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4]

These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4][5][6] In cancer, mutations, gene amplification, or overexpression of EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth and tumor progression.[1][3]

Mechanism of Action of EGFR Inhibitors

EGFR inhibitors can be broadly categorized into two main classes:

-

Tyrosine Kinase Inhibitors (TKIs): These are small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[7]

-

Monoclonal Antibodies (mAbs): These are larger molecules that bind to the extracellular domain of EGFR, blocking ligand binding and inducing receptor internalization and degradation.[7]

The development of TKIs has progressed through multiple generations, each designed to overcome resistance mechanisms observed with previous inhibitors. For instance, third-generation inhibitors like osimertinib are effective against the T790M resistance mutation that commonly arises after treatment with first-generation TKIs.[8]

Preclinical Evaluation of EGFR Inhibitors

The preclinical development of a novel EGFR inhibitor involves a series of in vitro and in vivo studies to assess its potency, selectivity, and efficacy.

In Vitro Assays

3.1.1. Biochemical Assays:

Biochemical assays are employed to determine the direct inhibitory activity of a compound on the EGFR kinase.

-

Experimental Protocol: EGFR Kinase Assay (Luminescence-based)

-

Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor.

-

Procedure: a. The EGFR enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature). d. A reagent that detects the amount of ADP produced (luminescence-based) is added. e. The luminescence is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[9][10]

-

3.1.2. Cell-Based Assays:

Cell-based assays are crucial for evaluating the effect of an inhibitor in a more physiologically relevant context.

-

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines: A panel of cancer cell lines with varying EGFR mutation status (e.g., wild-type, activating mutations, resistance mutations) is used.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the EGFR inhibitor for a specified duration (e.g., 72 hours). c. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial reductases convert the MTT into formazan crystals. e. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration.[11]

-

-

Experimental Protocol: Western Blotting for Phospho-EGFR

-

Cell Treatment: Cancer cells are treated with the EGFR inhibitor for a short period (e.g., 1-2 hours) before or after stimulation with EGF.

-

Lysate Preparation: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate.

-

Analysis: A reduction in the p-EGFR signal relative to the total EGFR signal indicates inhibition of EGFR phosphorylation.[12][13]

-

In Vivo Models

In vivo studies are essential to evaluate the anti-tumor efficacy and pharmacokinetic properties of a lead compound.

-

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[14][15][16]

-

Quantitative Data on Exemplary EGFR Inhibitors

The following table summarizes publicly available data for well-established EGFR inhibitors to provide a comparative overview.

| Inhibitor | Generation | Target EGFR Mutations | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) |

| Gefitinib | First | Activating (e.g., exon 19 del, L858R) | ~2-37 nM | Varies by cell line |

| Erlotinib | First | Activating (e.g., exon 19 del, L858R) | ~2 nM | Varies by cell line |

| Afatinib | Second | Activating, some resistance | ~0.5 nM | Varies by cell line |

| Osimertinib | Third | Activating, T790M | ~1-15 nM | Varies by cell line |

Note: IC50 values can vary significantly depending on the specific assay conditions and cell lines used.[8][17]

Future Directions and Conclusion

Despite the success of EGFR inhibitors, acquired resistance remains a significant clinical challenge.[18][19] Ongoing research focuses on developing next-generation inhibitors that can overcome known resistance mechanisms, exploring combination therapies to target parallel signaling pathways, and identifying novel biomarkers to better predict patient response.[20][21] The continued investigation into the complex biology of EGFR signaling will undoubtedly lead to the development of more effective and durable cancer therapies.

References

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR interactive pathway | Abcam [abcam.com]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

- 8. mdpi.com [mdpi.com]

- 9. promega.com.cn [promega.com.cn]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. themarkfoundation.org [themarkfoundation.org]

- 19. lung.org [lung.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Egfr-IN-44 in Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). The development of novel EGFR tyrosine kinase inhibitors (TKIs) with improved efficacy, selectivity, and the ability to overcome resistance mechanisms remains a critical area of research. This technical guide outlines a comprehensive strategy for the initial in vitro screening of a novel, hypothetical EGFR inhibitor, "Egfr-IN-44," in a panel of lung cancer cell lines. The guide provides detailed experimental protocols for key assays, data presentation templates, and visualizations of signaling pathways and experimental workflows to facilitate the evaluation of this compound's potential as a therapeutic agent.

Introduction to EGFR in Non-Small Cell Lung Cancer

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands, initiates intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, commonly found in exons 19 and 21, lead to constitutive kinase activity and are key drivers in a subset of NSCLCs.[1] While first and second-generation EGFR TKIs have shown significant clinical benefit, the emergence of resistance, often mediated by the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[3][4] The initial screening of a new inhibitor is a crucial step in identifying its potency, selectivity, and spectrum of activity against various EGFR mutations.

Experimental Workflow for Initial Screening

The initial screening of this compound involves a multi-step process designed to assess its biological activity and mechanism of action. This workflow ensures a systematic evaluation from broad cellular effects to specific molecular interactions.

References

- 1. promega.com.cn [promega.com.cn]

- 2. promega.com [promega.com]

- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Egfr-IN-44 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-44 is a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] With a reported half-maximal inhibitory concentration (IC50) of 4.11 nM, this small molecule compound shows significant promise in the study of non-small cell lung cancers (NSCLC) and other malignancies driven by aberrant EGFR signaling.[1] EGFR is a critical transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its effects by competing with ATP for the binding site in the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.

These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its impact on cell viability, apoptosis, and the EGFR signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | EGFR Tyrosine Kinase | 4.11 | Not Specified | Kinase Assay | [1] |

| Placeholder | EGFR (Wild-Type) | Data not available | e.g., A549 | Cell Viability | |

| Placeholder | EGFR (Exon 19 Del) | Data not available | e.g., PC-9 | Cell Viability | |

| Placeholder | EGFR (L858R) | Data not available | e.g., NCI-H1975 | Cell Viability |

Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of action for EGFR inhibitors like this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro activity of this compound. These protocols are based on established methods for evaluating EGFR tyrosine kinase inhibitors and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for Cell Viability (MTT) Assay.

Materials:

-

NSCLC cell lines (e.g., A549, PC-9, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK.

Caption: Workflow for Western Blot Analysis of EGFR Signaling.

Materials:

-

NSCLC cell lines

-

Serum-free medium

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Apoptosis Assay via Flow Cytometry.

Materials:

-

NSCLC cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24 to 48 hours.

-

Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Concluding Remarks

This compound is a valuable tool for investigating the role of EGFR signaling in cancer biology and for preclinical drug development. The protocols provided herein offer a framework for the in vitro characterization of this potent inhibitor. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results. Further studies are warranted to expand the quantitative dataset for this compound across a broader panel of cancer cell lines with diverse EGFR mutation statuses.

References

Application Notes and Protocols for EGFR Inhibitors in Animal Studies

Disclaimer: Specific dosage information for "Egfr-IN-44" is not available in the public domain. The following application notes and protocols are based on data from preclinical studies of other well-characterized small molecule EGFR inhibitors. This information should serve as a general guide and starting point for researchers. It is imperative to conduct dose-finding and toxicity studies for any new compound, including this compound, to establish a safe and effective dose for specific animal models and cancer types.

I. Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Small molecule EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and anti-tumor activity.[1] This document provides a summary of representative dosages and a generalized protocol for the in vivo evaluation of EGFR inhibitors in animal models.

II. Representative Dosages of EGFR Inhibitors in Rodent Models

The following table summarizes dosages of commonly used EGFR inhibitors in mouse and rat models, primarily in xenograft studies. Dosages can vary significantly based on the specific inhibitor, animal model, tumor type, and administration schedule.

| Inhibitor | Animal Model | Dosage Range | Administration Route | Dosing Schedule | Reference(s) |

| Gefitinib | Mouse (xenograft) | 40 - 200 mg/kg | Oral gavage | Daily or Weekly | [5] |

| Rat (mammary cancer model) | 10 - 70 mg/kg | Oral gavage | Daily or Weekly | [3] | |

| Erlotinib | Mouse (xenograft) | 25 - 200 mg/kg | Oral gavage | Daily or Intermittent | [6] |

| Mouse (orthotopic) | 25 mg/kg | Oral | Daily or Weekly | ||

| Afatinib | Mouse (intracerebral metastasis) | 15 - 30 mg/kg | Oral gavage | Daily | [4] |

| Rat | 2 mg/kg (IV), 8 mg/kg (PO) | IV, Oral | Single dose | ||

| Osimertinib | Mouse (orthotopic) | 15 mg/kg | Oral | Daily or Weekly | |

| Mouse (xenograft) | 20 - 240 mg (human equivalent dose) | Oral | Daily | [2] | |

| Lapatinib | Rat (mammary cancer model) | 75 - 525 mg/kg | Oral gavage | Daily or Weekly | [3] |

| Icotinib | Mouse (xenograft) | 60 - 1200 mg/kg | N/A | N/A | [1] |

| Neratinib | Mouse (xenograft) | 5 - 80 mg/kg | Oral | N/A |

III. EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][2] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival.[1][3][4]

Caption: Simplified EGFR signaling pathway.

IV. Generalized Protocol for In Vivo Efficacy Study of an EGFR Inhibitor

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a novel EGFR inhibitor in a subcutaneous xenograft mouse model.

1. Cell Culture and Xenograft Implantation:

- Culture a human cancer cell line with known EGFR status (e.g., A549 for wild-type, PC-9 for exon 19 deletion) under standard conditions.

- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium) with Matrigel (1:1 ratio).

- Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

2. Tumor Growth Monitoring and Animal Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Preparation and Administration:

- Prepare the EGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water).

- Administer the drug to the treatment groups via oral gavage at the desired dose and schedule (e.g., daily, once weekly).

- Administer the vehicle alone to the control group following the same schedule.

4. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.

- Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-EGFR).

5. Data Analysis:

- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cell_culture [label="Cell Culture", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

implantation [label="Xenograft Implantation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

tumor_monitoring [label="Tumor Growth Monitoring", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

randomization [label="Animal Randomization", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

treatment [label="Drug Administration", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

evaluation [label="Efficacy Evaluation\n(Tumor Volume, Body Weight)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

endpoint [label="Study Endpoint\n(Tumor Excision & Analysis)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

data_analysis [label="Data Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_culture;

cell_culture -> implantation;

implantation -> tumor_monitoring;

tumor_monitoring -> randomization;

randomization -> treatment;

treatment -> evaluation;

evaluation -> endpoint;

endpoint -> data_analysis;

data_analysis -> end;

}

Caption: Typical experimental workflow for an in vivo efficacy study.

V. Safety and Toxicology

It is crucial to monitor for signs of toxicity throughout the study. This includes daily observation of the animals for changes in behavior, appearance, and body weight. A body weight loss of more than 15-20% is often considered a humane endpoint. Gross necropsy and histopathological analysis of major organs should be performed at the end of the study to assess for any treatment-related toxicities.

VI. Conclusion

The provided information offers a general framework for the preclinical in vivo evaluation of EGFR inhibitors. The specific dosage and experimental design for this compound will need to be empirically determined. Careful consideration of the animal model, tumor type, and dosing schedule is essential for obtaining robust and reproducible results that can effectively guide further drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Egfr-IN-44

For research use only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that plays a central role in regulating cell proliferation, differentiation, and survival.[1] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and division.[1] Consequently, EGFR has become a prime target for cancer therapy, with a variety of small molecule inhibitors developed to block its activity.

Egfr-IN-44 is a novel, potent, and selective inhibitor of EGFR. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the downstream signaling pathways that drive cell cycle progression. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle

Cell cycle analysis by flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and analyzing the resulting cell cycle distribution, researchers can determine the phase at which the inhibitor arrests cell cycle progression.

Data Presentation

The following tables summarize the hypothetical dose-dependent and time-course effects of this compound on the cell cycle distribution of A549 non-small cell lung cancer cells.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in A549 Cells (48h treatment)

| This compound (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| 10 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |

| 50 | 68.3 ± 3.0 | 19.5 ± 1.3 | 12.2 ± 0.8 |

| 100 | 75.1 ± 2.8 | 12.7 ± 1.1 | 12.2 ± 0.9 |

Table 2: Time-Course Effect of 100 nM this compound on Cell Cycle Distribution in A549 Cells

| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| 12 | 58.6 ± 2.4 | 29.3 ± 1.7 | 12.1 ± 0.9 |

| 24 | 69.4 ± 3.1 | 18.2 ± 1.4 | 12.4 ± 1.1 |

| 48 | 75.1 ± 2.8 | 12.7 ± 1.1 | 12.2 ± 0.9 |

Signaling Pathway

Caption: EGFR signaling pathway and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

A549 cells (or other suitable cancer cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for cell cycle analysis.

Protocol

-

Cell Seeding:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

-

-

Cell Harvesting:

-